molecular formula C16H14N4O B2398001 N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea CAS No. 68008-13-9

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea

Cat. No. B2398001
CAS RN: 68008-13-9
M. Wt: 278.315
InChI Key: PEAJMWRJVVMYPG-UHFFFAOYSA-N
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Description

“N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The variations in the thermodynamic functional parameters (i.e., heat capacity, entropy, and enthalpy) were examined from 100 to 700 K using the computed wavenumbers of the title molecule .

Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives have been used in the development of a wide range of pharmaceutical drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Therapy

Imidazole containing compounds have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .

Agrochemical Applications

Imidazole derivatives have also found applications in the field of agrochemicals . They are used in the development of pesticides and other agrochemical products.

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these applications.

Functional Materials

Imidazole derivatives are being used in the development of functional materials . These materials have a wide range of applications, including in electronics and other industries.

Catalysis

Imidazole derivatives are being used in catalysis . They can act as catalysts in a variety of chemical reactions, enhancing the efficiency and effectiveness of these processes.

Antimicrobial Evaluation

Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .

Inhibitors of p97/VCP ATPase

“N - (3 - (1H-imidazol-1-yl) phenyl) - 3-phenylpropionamide” derivatives have been synthesized as a novel class of covalent inhibitors of p97/VCP ATPase . This has potential applications in the treatment of diseases related to protein homeostasis.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJMWRJVVMYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea

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